molecular formula C27H36N4O6 B8091893 1-Alaninechlamydocin

1-Alaninechlamydocin

Cat. No. B8091893
M. Wt: 512.6 g/mol
InChI Key: QMNUPNOLDLHVTB-IWDBHXEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alaninechlamydocin, 1- is a natural product found in Tolypocladium with data available.

Scientific Research Applications

  • Anticancer Properties : 1-Alaninechlamydocin, identified as a cyclic tetrapeptide, was purified from a Tolypocladium sp. This compound has shown potent antiproliferative and cytotoxic activities in human pancreatic cancer cell lines, specifically MIA PaCa-2, at low nanomolar concentrations. It induces G2/M cell cycle arrest and apoptosis in these cells. Its inhibitory effects are mainly attributed to the inhibition of histone deacetylase (HDAC) activity (L. Du et al., 2014).

  • Herbicide Resistance : Another study focused on herbicide-resistant Chlamydomonas mutants revealed a mutation in the psb A gene coding for the herbicide-binding protein. This mutation leads to an amino acid substitution from alanine to valine, indicating the role of alanine in herbicide resistance mechanisms (U. Johanningmeier et al., 1987).

  • Growth Hormone Receptor Interactions : Research on human growth hormone (hGH) receptor interactions using alanine-scanning mutagenesis identified critical side chains in hGH that modulate binding to the hGH receptor. This study, though not directly about 1-Alaninechlamydocin, demonstrates the broader relevance of alanine in biochemical research (B. Cunningham & J. Wells, 1989).

  • Neurochemistry Analysis : Proton nuclear magnetic resonance (1H NMR) spectroscopy has been used to identify different neural cell types, with alanine being a key metabolite in distinguishing these types. This study contributes to understanding the metabolic variations in different cell types, which is crucial for interpreting data from 1H NMR brain spectra (J. Urenjak et al., 1993).

properties

IUPAC Name

(3S,6S,9S,12R)-3-benzyl-6-methyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUPNOLDLHVTB-IWDBHXEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Alaninechlamydocin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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